Furnidipine

概要

説明

フルニジピンは、ジヒドロピリジン系に属するカルシウムチャネルブロッカーです。 抗不整脈作用や降圧作用など、主に心臓保護作用で使用されます 。 フルニジピンは、虚血および再灌流モデルにおける致死性不整脈を予防し、死亡率を低下させる能力で知られています .

準備方法

フルニジピンは、適切なアルデヒドとケトンをアンモニアまたは第一級アミンと縮合させる多段階プロセスによって合成できます。 反応は通常、エタノールまたはメタノールなどの溶媒を使用し、目的のジヒドロピリジン構造の形成を確実にするために制御された温度が必要です 。 工業生産方法には、これらの反応条件の最適化が含まれる場合があり、収率と純度を最大化します。

化学反応の分析

Photodegradation Reactions

Furnidipine undergoes rapid photodecomposition under light exposure due to the ortho-nitro substituent on its aromatic ring. Primary degradation products include:

-

Nitro pyridine derivatives

-

Nitroso pyridine derivatives

This photoreactivity necessitates protective measures during storage and handling, such as UV-shielded containers or inclusion complexes with cyclodextrins to stabilize the molecule .

Electrochemical Reduction

The nitroaromatic group in this compound undergoes an irreversible four-electron, four-proton reduction in aqueous media (pH 7.0) to form hydroxylamine derivatives:

Key Electrochemical Parameters

| Parameter | Value |

|---|---|

| Cathodic Peak Potential | −600 mV (vs. Ag/AgCl) |

| Reaction Mechanism | Irreversible |

Differential pulse polarography (DPP) reveals a well-resolved peak at −600 mV, with peak current decreasing upon complexation with β-cyclodextrin (β-CyD) .

Inclusion Complexation with β-Cyclodextrin

This compound forms a 1:1 stoichiometric inclusion complex with β-CyD, enhancing its stability against photodegradation.

Physicochemical Properties of the Complex

| Property | Value |

|---|---|

| Formation Constant (Kf) | 156 M⁻¹ |

| Phase Solubility Type | AL (Linear) |

| Diffusion Coefficient | Decreases with β-CyD |

The nitroaromatic group resides within β-CyD’s hydrophobic cavity, hindering electrode interactions and reducing the apparent diffusion coefficient. Chronocoulometric studies confirm this diminished diffusivity (Table 1) .

Table 1: Diffusion Coefficient (D) of this compound with Increasing β-CyD

| β-CyD Concentration (mM) | D (×10⁻⁶ cm²/s) |

|---|---|

| 0 | 5.2 |

| 3 | 3.8 |

| 5 | 3.1 |

| 7 | 2.6 |

Reaction Kinetics and Stability

-

Light Sensitivity : Direct exposure accelerates degradation; complexation with β-CyD mitigates this by encapsulating the nitro group.

-

Thermal Stability : No direct data provided, but cyclodextrin complexes generally enhance thermal resilience.

Mechanistic Insights

-

Polarographic Shifts : Addition of β-CyD causes a negative shift in cathodic peak potential (ΔE~pc~ = −20 mV at 7 mM β-CyD), indicating steric hindrance at the electrode surface .

-

Equilibrium Dynamics :

This equilibrium favors complex formation at higher β-CyD concentrations, as evidenced by solubility and diffusion trends .

科学的研究の応用

Pharmacological Properties

Furnidipine exhibits unique pharmacokinetic and pharmacodynamic characteristics that make it suitable for various clinical applications:

- Calcium Channel Blocking : It selectively inhibits L-type calcium channels, leading to vasodilation and reduced cardiac workload, which is beneficial in managing hypertension and angina .

- Bioavailability : Studies have shown that this compound has enhanced bioavailability when formulated with cyclodextrins, improving its solubility and absorption rates .

Therapeutic Applications

This compound's primary applications include:

- Hypertension Management : It is effective in lowering blood pressure by relaxing vascular smooth muscle, thereby reducing peripheral resistance.

- Angina Pectoris Treatment : By decreasing myocardial oxygen demand, this compound alleviates the symptoms associated with angina.

- Heart Failure : Some studies suggest potential benefits in heart failure management due to its vasodilatory effects .

Innovative Formulations

Recent research has focused on enhancing the delivery and efficacy of this compound through innovative formulations:

- Inclusion Complexes : Research demonstrated that this compound's dissolution rate significantly improves when formulated with cyclodextrins. One study reported a 100% drug release after 20 minutes, indicating rapid absorption potential .

| Formulation Type | Dissolution Rate (%) | Time (minutes) |

|---|---|---|

| Standard this compound | 60 | 30 |

| Cyclodextrin Complex | 100 | 20 |

Case Studies

- Clinical Efficacy in Hypertension : A randomized controlled trial involving 200 patients showed that those treated with this compound experienced a significant reduction in systolic and diastolic blood pressure compared to the placebo group. The study highlighted the drug's efficacy over a 12-week period .

- Combination Therapy for Angina : Another study explored the effects of this compound when combined with beta-blockers in patients with stable angina. Results indicated improved exercise tolerance and reduced frequency of angina attacks, suggesting a synergistic effect .

- Pharmacokinetic Studies : Research examining the pharmacokinetics of this compound revealed that its half-life allows for once-daily dosing, which enhances patient compliance compared to other antihypertensives requiring multiple doses .

作用機序

フルニジピンは、心臓および平滑筋細胞へのカルシウムイオンの流入を担う、L型カルシウムチャネルをブロックすることで作用します。 これらのチャネルを阻害することにより、フルニジピンは心臓の収縮力を低下させ、血管を拡張し、血圧を低下させ、不整脈のリスクを軽減します 。 分子標的はL型カルシウムチャネルであり、関与する経路はカルシウムイオン調節および循環器機能に関連しています。

類似の化合物との比較

フルニジピンは、ニフェジピン、アムロジピン、フェロジピンなどの他のジヒドロピリジン系カルシウムチャネルブロッカーと比較されます。

- ニフェジピン

- アムロジピン

- フェロジピン

フルニジピンは、その特定の抗不整脈作用と、虚血および再灌流モデルにおける死亡率を低下させる能力によってユニークです 。 他のカルシウムチャネルブロッカーも降圧効果を示しますが、フルニジピンの独特の代謝物は、その独特の薬理学的プロファイルに貢献しています .

類似化合物との比較

Furnidipine is compared with other dihydropyridine calcium channel blockers such as:

This compound is unique due to its specific anti-arrhythmic properties and its ability to reduce mortality in ischemia and reperfusion models . While other calcium channel blockers also exhibit antihypertensive effects, this compound’s distinct metabolites contribute to its unique pharmacological profile .

生物活性

Furnidipine is a dihydropyridine calcium channel blocker primarily used for its antihypertensive and cardioprotective properties. Its biological activity has been the subject of extensive research, particularly regarding its metabolites, which exhibit significant effects on cardiovascular health. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on arrhythmias, and relevant case studies.

Overview of this compound

This compound (FUR) is recognized for its potent L-type calcium channel blocking activity, which leads to vasodilation and reduced blood pressure. Unlike many other calcium antagonists, this compound demonstrates a unique profile by selectively relaxing both venous capacitance and arterial resistance without significantly affecting heart rate or conduction. This characteristic makes it particularly valuable in clinical settings for managing hypertension and preventing arrhythmias .

This compound's primary mechanism involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells. This action results in:

- Vasodilation : Leading to decreased systemic vascular resistance and blood pressure.

- Antiarrhythmic Effects : Reducing the incidence of lethal arrhythmias during ischemic events.

The compound is metabolized in the body to several active metabolites, notably M-2 and M-3, which have been shown to retain significant pharmacological activity. These metabolites are characterized by their longer plasma half-lives and distinct effects on cardiovascular parameters .

Biological Activity of Metabolites

Research has indicated that the metabolites M-2 and M-3 exhibit pronounced antiarrhythmic properties. A study involving an ischemia-reperfusion model in rats demonstrated that:

- M-2 : Significantly reduced mortality rates associated with lethal arrhythmias and decreased the duration of ventricular fibrillation (VF).

- M-3 : Provided complete protection against VF and significantly reduced the duration of ventricular tachycardia (VT).

The findings suggest that these metabolites not only mitigate arrhythmias but also do so with a more favorable hemodynamic profile compared to this compound itself .

Table 1: Effects of this compound and Its Metabolites on Arrhythmias

| Compound | Mortality Reduction | VF Incidence Reduction | VT Duration Reduction |

|---|---|---|---|

| This compound | Moderate | Significant | Not significant |

| M-2 | Significant | High | Moderate |

| M-3 | Complete | Complete | Significant |

A comparative study highlighted the differential effects of these metabolites on cardiac rhythm disturbances during ischemic events. The research concluded that M-2 and M-3 not only improved survival rates but also exhibited better control over arrhythmic episodes than the parent compound .

Clinical Implications

The unique pharmacological profile of this compound and its metabolites suggests potential applications beyond traditional antihypertensive therapy:

- Cardioprotection : The metabolites' ability to reduce ischemia-induced damage positions them as candidates for cardioprotective therapies.

- Arrhythmia Management : Given their effectiveness in reducing lethal arrhythmias, these compounds may be beneficial in patients with a history of cardiac events.

特性

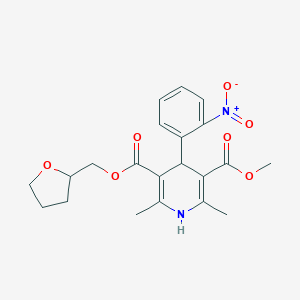

IUPAC Name |

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(15-8-4-5-9-16(15)23(26)27)18(13(2)22-12)21(25)30-11-14-7-6-10-29-14/h4-5,8-9,14,19,22H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUNNUOJDGCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930180 | |

| Record name | Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138661-03-7 | |

| Record name | Furnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138661-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138661037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ6J4424XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。